3,4,5-Trimethoxyphenylacetaldehyde

Drug Metabolism Enzymology Pharmacology

Researchers studying mescaline metabolism often face unreliable sourcing of the critical oxidative deamination intermediate, 3,4,5-trimethoxyphenylacetaldehyde. As the sole analytical standard for LC-MS/MS or GC-MS quantification in biological matrices, our high-purity compound eliminates quantification uncertainty. - Serves as a benchmark CYP2C29 substrate (0.96 nmol/min/nmol P450) for aldehyde oxygenase assays. - Enables Pictet-Spengler synthesis of potent, long-duration (>3.5 h) bronchodilator tetrahydroisoquinolines. - Its balanced LogP (1.22) makes it the preferred intermediate for CNS-penetrant candidate design.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 5320-31-0
Cat. No. B1229130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxyphenylacetaldehyde
CAS5320-31-0
Synonyms3,4,5-trimethoxyphenylacetaldehyde
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC=O
InChIInChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3
InChIKeyPDZYOCOHQGFKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxyphenylacetaldehyde Overview


3,4,5-Trimethoxyphenylacetaldehyde (CAS 5320-31-0), a trimethoxylated aromatic aldehyde, is a key intermediate in the oxidative deamination of mescaline and a versatile building block for isoquinoline alkaloid synthesis [1]. Its molecular formula C11H14O4 and unique 3,4,5-trimethoxy substitution pattern confer distinct physicochemical properties and enzyme-substrate interactions compared to other methoxylated phenylacetaldehydes .

Substitution Limitations of 3,4,5-Trimethoxyphenylacetaldehyde


Simple substitution of 3,4,5-Trimethoxyphenylacetaldehyde with 3,4-dimethoxyphenylacetaldehyde or 3,4,5-trimethoxybenzaldehyde fails in both biological and synthetic contexts. The 3,4,5-trimethoxy pattern is essential for recognition by microsomal aldehyde oxygenase (CYP2C29), and the additional methoxy group significantly alters lipophilicity and polar surface area, affecting membrane permeability and reactivity [1]. In synthetic applications, the acetaldehyde side chain is critical for Pictet-Spengler cyclizations to yield tetrahydroisoquinolines with optimized bronchodilator duration; alternative aldehydes produce inactive or suboptimal products [2].

3,4,5-Trimethoxyphenylacetaldehyde vs. Closest Analogs


CYP2C29 Aldehyde Oxygenase Substrate Activity

3,4,5-Trimethoxyphenylacetaldehyde is a substrate for CYP2C29 with a specific activity of 0.96 nmol/min/nmol P450 [1]. This rate is distinct from the oxidation rates of isomeric tolualdehydes (o-, m-, p-) by the same enzyme, which range from 1.44 to 2.81 nmol/min/nmol P450 [2]. The slower turnover indicates that the trimethoxyphenyl moiety modulates substrate recognition and catalytic efficiency.

Drug Metabolism Enzymology Pharmacology

Lipophilicity and Polar Surface Area

The 3,4,5-trimethoxy substitution reduces lipophilicity and increases polarity relative to the 3,4-dimethoxy analog. The target compound has an ACD/LogP of 1.22 and a Polar Surface Area (PSA) of 45 Ų . In contrast, 3,4-dimethoxyphenylacetaldehyde (CAS 5703-21-9) exhibits a higher ACD/LogP of 1.52 and a lower PSA of 36 Ų . The additional methoxy group thus lowers logP by ~0.3 units and increases PSA by 9 Ų.

Physicochemical Properties Drug Design Analytical Chemistry

Exclusive Bronchodilator Tetrahydroisoquinoline Precursor

Condensation of 3,4,5-trimethoxyphenylacetaldehyde with 5,7-dihydroxyphenethylamine yields a tetrahydroisoquinoline with bronchodilator activity that persists at maximum level for >3.5 hours, compared to only ~1 hour for the 6,7-dihydroxy analog [1]. While the 6,7-dihydroxy derivative can be synthesized using alternative starting materials, the 5,7-dihydroxy regioisomer requires 3,4,5-trimethoxyphenylacetaldehyde due to insufficient reactivity of the amine partner with other aldehydes.

Medicinal Chemistry Organic Synthesis Patent Analysis

Mescaline Oxidative Deamination Intermediate

3,4,5-Trimethoxyphenylacetaldehyde is the exclusive intermediate formed during the oxidative deamination of mescaline in mammalian systems [1]. Unlike other phenylacetaldehydes, its formation is directly linked to the psychopharmacological activity of mescaline and its subsequent detoxification via oxidation to 3,4,5-trimethoxyphenylacetic acid. This metabolic pathway is not shared by dimethoxy analogs or other positional isomers.

Metabolomics Pharmacology Biochemistry

3,4,5-Trimethoxyphenylacetaldehyde Application Scenarios


Mescaline Metabolism & Pharmacokinetics

As the sole oxidative deamination intermediate of mescaline, 3,4,5-trimethoxyphenylacetaldehyde is an essential analytical standard for LC-MS/MS or GC-MS quantification in plasma, urine, or microsomal incubations. Its distinct CYP2C29-dependent oxidation rate (0.96 nmol/min/nmol P450) [1] allows researchers to model metabolic clearance and predict drug-drug interactions involving aldehyde oxidase inhibitors.

Tetrahydroisoquinoline Bronchodilator & CNS Agent Synthesis

This aldehyde is the preferred starting material for Pictet-Spengler condensation with 5,7-dihydroxyphenethylamines, yielding 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolines with >3.5-hour bronchodilator duration [1]. Alternative aldehydes fail to react or produce inactive regioisomers, making this compound irreplaceable for this specific medicinal chemistry application.

CYP2C29 Substrate SAR Studies

With a specific activity of 0.96 nmol/min/nmol P450 for CYP2C29 [1], this compound serves as a benchmark substrate to compare against other aromatic aldehydes (e.g., tolualdehydes with activities of 1.44–2.81) [2]. Researchers investigating P450-dependent aldehyde oxygenases can use this compound to probe how methoxy substitution patterns modulate catalytic efficiency.

Physicochemical Selection in Early Discovery

The balanced lipophilicity (LogP 1.22) and moderate polar surface area (45 Ų) of 3,4,5-trimethoxyphenylacetaldehyde [1] make it a valuable fragment or intermediate when designing CNS-penetrant or orally bioavailable candidates. Compared to the dimethoxy analog (LogP 1.52) [2], the trimethoxy compound offers improved aqueous solubility and reduced nonspecific binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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